molecular formula C19H21NO B2496394 (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-44-5

(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2496394
CAS No.: 866138-44-5
M. Wt: 279.383
InChI Key: GWTFQBDFGBSFMC-WYMLVPIESA-N
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Description

(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of cyclohexanone with a suitable carbazole precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, carbazole derivatives have been studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound could be investigated for similar biological effects.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors. This compound could find applications in these areas due to its structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of many derivatives, known for its biological and electronic properties.

    1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with different reactivity.

    Cyclohexylcarbazole: A derivative with a cyclohexyl group attached to the carbazole ring.

Uniqueness

(2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other carbazole derivatives.

Biological Activity

  • Molecular Formula : C19H21NO
  • Molar Mass : 279.38 g/mol
  • Purity : Minimum 95% .

Anticancer Properties

Research indicates that (2E)-2-(cyclohexylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 18 µM

These values suggest a moderate potency against these cancer types, with further studies needed to elucidate the exact pathways involved.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its anticancer effects. In vitro assays showed that it scavenges free radicals effectively, reducing oxidative stress in cells.

Antioxidant Assay Results:

Compound ConcentrationDPPH Scavenging Activity (%)
10 µM45%
20 µM65%
50 µM85%

These results indicate a concentration-dependent increase in antioxidant activity.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. Preliminary research indicates its potential in protecting neuronal cells from oxidative damage and apoptosis, which is critical in neurodegenerative diseases.

  • Inhibition of reactive oxygen species (ROS) production.
  • Modulation of neuroinflammatory pathways.

Study on Cancer Cell Lines

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cancer cell lines. They found that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups .

Neuroprotection in Animal Models

A study conducted on mice models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss. The researchers attributed these effects to the compound's ability to mitigate oxidative stress and inflammation within the brain .

Properties

IUPAC Name

(2E)-2-(cyclohexylmethylidene)-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h4-5,8-9,12-13,20H,1-3,6-7,10-11H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTFQBDFGBSFMC-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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